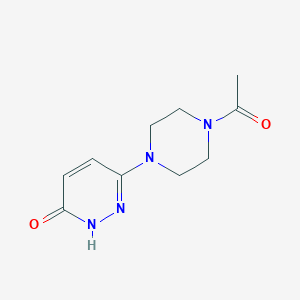
2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one, also known as Chloroethoxymethylpiperidine or CEMP, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CEMP is a chiral molecule, meaning that it has two non-superimposable mirror images. It is a colorless liquid at room temperature and is soluble in water, alcohol, and other organic solvents.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research on derivatives of related chemical structures, like chloro-pyridyl and methylpiperidin ketones, focuses on their synthesis and potential as analgesics, highlighting methodologies for creating and modifying similar compounds for various biological activities (Radl et al., 1999). These synthetic pathways might offer insight into the manipulations applicable to "2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one" for research purposes.
Analytical Techniques
- A study on the X-ray structures and computational analysis of several cathinones, including detailed spectroscopic analysis, might be analogous to analyzing "2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one" (Nycz et al., 2011). Understanding the compound's structure, electronic properties, and interactions could be crucial for its application in scientific research.
Catalytic and Synthetic Applications
- Research into ionic liquid-based catalytic systems, including compounds with chloro-alkyl and piperidinyl groups, reveals potential applications in synthesis and catalysis (Aydemir et al., 2014). Such systems might be relevant for exploring the catalytic roles or synthetic applications of "2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one" in producing or modifying organic molecules.
Biological Studies and Applications
- Although direct biological applications of the specific compound were not identified, related research on the synthesis and biological evaluation of compounds with similar structural motifs suggests potential areas of interest, including their role in modulating biological pathways or as probes in biochemical research (Sharma et al., 2010). Investigating similar compounds could offer clues to the biological relevance or therapeutic potential of "2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one".
Propiedades
IUPAC Name |
2-chloro-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-4-16-9-12(3)5-7-14(8-6-12)11(15)10(2)13/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYKHZCIHQOFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)C(=O)C(C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















